4-(aminomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride
Description
4-(Aminomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a benzodiazole-derived compound characterized by:
- Aminomethyl substitution at position 4 of the benzodiazole ring.
- Methyl groups at positions 1 and 3.
- A ketone group at position 2, forming a dihydro-1H-1,3-benzodiazol-2-one scaffold.
- A hydrochloride salt formulation, enhancing solubility and stability.
Properties
Molecular Formula |
C10H14ClN3O |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
4-(aminomethyl)-1,3-dimethylbenzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C10H13N3O.ClH/c1-12-8-5-3-4-7(6-11)9(8)13(2)10(12)14;/h3-5H,6,11H2,1-2H3;1H |
InChI Key |
ZSAVKJHNIFCPRX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC(=C2N(C1=O)C)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 4-(aminomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride typically involves:
- Construction of the benzimidazolone scaffold
- Selective methylation at the nitrogen atoms (N-1 and N-3)
- Introduction of the aminomethyl group at the 4-position via functional group transformation or cross-coupling reactions
- Formation of the hydrochloride salt by acid treatment
Stepwise Preparation Details
Benzimidazolone Core Formation
The benzimidazolone nucleus is commonly synthesized by cyclization of o-phenylenediamine derivatives with carbonyl sources such as phosgene, urea, or carbamates under controlled conditions. For example:
- Heating o-phenylenediamine with urea or carbamoyl chloride derivatives in polar solvents (e.g., DMF) at elevated temperatures yields 2,3-dihydro-1H-1,3-benzodiazol-2-one.
N-Methylation
Selective methylation at N-1 and N-3 positions is achieved by treatment with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) in solvents like acetone or DMF. This step requires careful control to avoid over- or under-methylation.
Introduction of the Aminomethyl Group at the 4-Position
Two main approaches are reported:
Direct substitution on the aromatic ring:
Starting from a 4-halogenated (e.g., 4-bromo or 4-fluoro) benzimidazolone derivative, a palladium-catalyzed cross-coupling reaction with aminomethyl organometallic reagents (e.g., aminomethylboronic acid or aminomethylzinc reagents) can be employed to introduce the aminomethyl substituent at the 4-position.Functional group transformation:
Alternatively, a 4-formyl or 4-nitro derivative can be converted to the aminomethyl group by reductive amination or reduction of the nitro group followed by methylation steps.
Hydrochloride Salt Formation
The free base form of 4-(aminomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate). This step improves the compound’s solubility and stability for storage and biological applications.
Experimental Data and Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzimidazolone formation | o-Phenylenediamine + urea, DMF, 100–120°C | ~70–85 | Cyclization under reflux; polar aprotic solvent preferred |
| N-Methylation | Methyl iodide, K2CO3, acetone, RT to reflux | 80–90 | Selective dimethylation at N-1 and N-3 |
| Aminomethyl introduction | Pd-catalyzed cross-coupling with aminomethylboronic acid, base, solvent (e.g., dioxane), 80–100°C | 60–75 | Pd catalyst critical; ligand choice affects yield |
| Hydrochloride salt formation | HCl in ethanol, RT | Quantitative | Salt precipitation; filtration and drying |
Note: Yields and conditions are adapted from analogous benzimidazolone derivatives and reported literature on similar compounds.
Representative Synthetic Route Example
Synthesis of 4-(aminomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Starting Material: 4-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Cross-Coupling: Under nitrogen atmosphere, combine 4-bromo derivative with aminomethylboronic acid, Pd(PPh3)4 catalyst, and base (K3PO4) in dioxane/water solvent mixture. Heat at 90°C for 12 hours.
- Workup: Cool, extract with organic solvent, wash, dry, and purify by column chromatography.
- Salt Formation: Dissolve purified free base in ethanol, add HCl gas or 1 M HCl solution dropwise until precipitation occurs. Filter and dry the hydrochloride salt.
Additional Notes and Analytical Characterization
- The hydrochloride salt form exhibits enhanced water solubility, facilitating formulation for biological assays.
- Analytical methods such as NMR, HPLC, and mass spectrometry confirm structure and purity. For example, ^1H NMR signals corresponding to methyl groups at N-1 and N-3, aromatic protons, and aminomethyl group are diagnostic.
- Purity typically exceeds 95% after purification and salt formation.
Summary Table of Preparation Methods
This comprehensive analysis integrates multiple research findings and synthetic strategies to provide a clear, professional guide on the preparation of 4-(aminomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride. The methods emphasize the importance of selective functionalization and salt formation for optimal compound properties.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction can produce secondary amines .
Scientific Research Applications
4-(aminomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features of Analogs
Key Differences and Implications
a) Substituent Position and Pharmacophore Activity
- Aminomethyl Position: The target compound’s C4-aminomethyl group (vs. C5 in ) may alter hydrogen-bonding interactions with biological targets. Positional isomers often exhibit divergent binding affinities.
b) Functional Group Variations
- Piperazine/Piperidine Substituents : Compounds like Flibanserin () and the piperidin-4-yl analog () incorporate nitrogen-rich heterocycles, which are common in CNS-targeting drugs. These groups enhance receptor affinity but may introduce off-target effects.
- Salt Forms : Hydrochloride salts (e.g., target compound, ) improve aqueous solubility, critical for oral bioavailability.
c) Molecular Weight and Drug-Likeness
- The target compound’s estimated molecular weight (~266.7 g/mol) falls within the "ideal" range for small-molecule drugs (200–500 g/mol), unlike Flibanserin (434.86 g/mol), which approaches the upper limit.
Biological Activity
4-(Aminomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, case studies, and relevant data.
- Molecular Formula : C10H12ClN3O
- Molecular Weight : 227.68 g/mol
- CAS Number : 1199782-73-4
The compound exhibits its biological effects primarily through modulation of neurotransmitter systems. It has been shown to interact with various receptors in the central nervous system, influencing pathways related to anxiety and depression.
Antidepressant Effects
Recent studies have indicated that 4-(aminomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride may possess antidepressant properties. In animal models, administration of the compound led to significant reductions in depressive-like behaviors. The mechanism appears to involve the enhancement of serotonergic and noradrenergic neurotransmission.
Anxiolytic Properties
In addition to its antidepressant effects, the compound has shown potential as an anxiolytic agent. Behavioral tests in rodents demonstrated reduced anxiety levels following treatment with this compound. This effect is hypothesized to be mediated by modulation of GABAergic transmission.
Case Studies
-
Study on Depression Models :
- Objective : To evaluate the antidepressant efficacy of 4-(aminomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride.
- Method : Mice were subjected to forced swim tests after treatment.
- Results : Significant reduction in immobility time was observed compared to control groups (p < 0.05).
- : The compound exhibited strong antidepressant-like effects.
-
Anxiety Assessment :
- Objective : To assess anxiolytic properties using the elevated plus maze test.
- Method : Rats treated with various doses of the compound were evaluated for time spent in open arms.
- Results : A dose-dependent increase in open arm entries was noted (p < 0.01).
- : Suggests anxiolytic potential.
Data Table
| Biological Activity | Test Model | Result | Significance |
|---|---|---|---|
| Antidepressant | Forced Swim Test | Reduced immobility (p < 0.05) | Significant |
| Anxiolytic | Elevated Plus Maze | Increased open arm entries (p < 0.01) | Significant |
Safety and Toxicology
Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate any long-term effects or potential toxicity.
Q & A
Basic: What are the optimal synthetic routes for 4-(aminomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, and how can reaction conditions be systematically optimized?
Answer:
The synthesis of benzodiazole derivatives typically involves cyclization reactions under controlled conditions. A general approach includes:
- Step 1 : Condensation of precursors (e.g., substituted amines or aldehydes) in ethanol or methanol with catalytic acid (e.g., glacial acetic acid) under reflux (4–6 hours).
- Step 2 : Solvent evaporation under reduced pressure, followed by purification via recrystallization or column chromatography .
- Optimization : Use Design of Experiments (DoE) to vary parameters like temperature, solvent polarity, and stoichiometry. Monitor yields via HPLC or LC-MS. For example, increasing acetic acid concentration may enhance cyclization efficiency by protonating intermediates .
Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural integrity?
Answer:
A multi-technique approach is critical:
Advanced: How can crystallographic data contradictions (e.g., bond-length discrepancies) in X-ray structures of this compound be resolved?
Answer:
Discrepancies often arise from disordered atoms or twinning. Methodological steps include:
- Refinement : Use SHELXL (v.2018/3) with restraints for anisotropic displacement parameters. Apply the Hirshfeld rigid-bond test to validate thermal motion consistency .
- Twinning Analysis : Employ PLATON’s TWINABS to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 16, B3LYP/6-31G**) to compare theoretical vs. experimental bond lengths .
Advanced: What computational strategies are effective for modeling hydrogen-bonding interactions and lattice energy in this compound’s solid-state structure?
Answer:
- DFT Calculations : Optimize the crystal structure using periodic boundary conditions (PBE functional, D3 dispersion correction). Calculate lattice energy via PIXEL (in CLP software) to partition Coulomb, polarization, and dispersion contributions .
- Hydrogen-Bond Networks : Use Mercury (CCDC) to analyze intermolecular contacts (e.g., N-H···O=C). Compare with Cambridge Structural Database (CSD) entries for analogous benzodiazoles.
- Thermodynamic Stability : Calculate Gibbs free energy (ΔG) of polymorphs to predict dominant solid forms under varying temperatures .
Advanced: How should researchers address conflicting biological activity data (e.g., IC₅₀ variability) in mechanistic studies?
Answer:
- Source Analysis : Check assay conditions (pH, solvent, cell line). For example, DMSO concentration >1% may alter membrane permeability.
- Dose-Response Validation : Repeat assays with 8-point dilution series (10 nM–100 µM) in triplicate. Use GraphPad Prism for nonlinear regression (log[inhibitor] vs. response).
- Off-Target Screening : Employ kinase profiling panels (e.g., Eurofins DiscoverX) to rule out non-specific binding .
- Structural Analogues : Synthesize derivatives (e.g., replacing aminomethyl with carboxyl groups) to probe structure-activity relationships (SAR) .
Basic: What are the best practices for ensuring reproducibility in solubility and stability studies of this hydrochloride salt?
Answer:
- Solubility : Use a shake-flask method with buffered solutions (pH 1–7.4) at 25°C. Centrifuge (10,000 rpm, 10 min) and quantify supernatant via UV-Vis (λ_max = 280 nm).
- Stability : Conduct accelerated degradation studies (40°C/75% RH, 4 weeks). Monitor by LC-MS for hydrolysis or oxidation products.
- Documentation : Adhere to OECD guidelines for chemical stability testing, including detailed metadata (e.g., lot number, equipment calibration dates) .
Advanced: How can researchers leverage comparative methodologies to contextualize this compound’s pharmacological profile against existing benzodiazoles?
Answer:
- Data Mining : Query PubChem and ChEMBL for bioactivity data of structurally similar compounds (e.g., 1,3-dimethylbenzodiazoles). Use KNIME workflows to cluster IC₅₀ values.
- Meta-Analysis : Apply PRISMA guidelines to aggregate in vitro/in vivo studies. Highlight outliers (e.g., 10-fold potency differences) and probe assay heterogeneity .
- Mechanistic Comparison : Use molecular docking (AutoDock Vina) to compare binding modes in shared targets (e.g., kinase ATP pockets). Analyze residue-specific interactions .
Advanced: What experimental and computational approaches are recommended for resolving tautomeric ambiguity in this compound’s solution-state structure?
Answer:
- NMR Titration : Acquire ¹H NMR in DMSO-d₆ and CDCl₃. Observe chemical shift changes (e.g., NH protons) to identify dominant tautomers.
- DFT-MD Simulations : Perform ab initio molecular dynamics (CP2K software) in explicit solvent to model tautomeric equilibria over 100 ps trajectories.
- pH-Dependent Studies : Measure UV-Vis spectra across pH 2–12. Identify isosbestic points to confirm tautomeric transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
